(2-Methoxybenzyl)hydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of (2-Methoxybenzyl)hydrazine hydrochloride involves specific chemical reactions, often requiring precise conditions to yield the desired product. The literature on hydrazines, including methods for controlling and analyzing hydrazine derivatives in pharmaceuticals, offers insights into the synthesis techniques that might be adapted for (2-Methoxybenzyl)hydrazine hydrochloride (Elder, Snodin, & Teasdale, 2011).
Scientific Research Applications
Synthesis of New Triazole Derivatives : A study involved the synthesis of 1,2,4‐triazole derivatives starting from a compound related to (2-Methoxybenzyl)hydrazine, which exhibited anti‐lipase and anti‐urease activities. This indicates potential applications in developing inhibitors for these enzymes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).
Antimicrobial Activity of Novel Pyridazine Derivatives : Another study reported the preparation of new hydrazones using a derivative of (2-Methoxybenzyl)hydrazine, which showed significant antimicrobial activity against various bacterial strains (Kandile, Mohamed, Zaky, & Mohamed, 2009).
Investigation of Chemical Reactivities : The molecular structure and chemical reactivities of condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride were studied, providing insights into the reactivity of related compounds (Kurihara et al., 1975).
Urease Inhibition, Antioxidant, and Antibacterial Activities : A series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, bearing various methoxybenzyl groups, was synthesized. These compounds showed excellent urease inhibition, potent antioxidant activity, and significant antibacterial activities (Hanif et al., 2012).
Antifungal Activities of New Compounds : The synthesis and antifungal activities of a new hydrazine ligand and its oxovanadium(V) complex were explored, showing moderate to strong antifungal activities against various fungi (Li et al., 2011).
Synthesis of New Hydrazone Derivatives : The synthesis of hydrazones and dihydrazones from methoxybenzylidene derivatives was achieved, indicating potential use in synthesizing various structures based on these compounds (Tetere et al., 2011).
Anticancer Evaluation of New Triazole Derivatives : Some newly synthesized 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were screened for anticancer activity, showing potential as anticancer agents (Bekircan et al., 2008).
properties
IUPAC Name |
(2-methoxyphenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-11-8-5-3-2-4-7(8)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXYCIDOBGBSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583261 | |
Record name | [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781629 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Methoxybenzyl)hydrazine hydrochloride | |
CAS RN |
85293-10-3 | |
Record name | [(2-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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